molecular formula C23H27N5O4 B2474202 7-苄基-1,3-二甲基-2,4-二氧代-N-(3-(2-氧代吡咯烷-1-基)丙基)-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺 CAS No. 1021257-70-4

7-苄基-1,3-二甲基-2,4-二氧代-N-(3-(2-氧代吡咯烷-1-基)丙基)-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺

货号: B2474202
CAS 编号: 1021257-70-4
分子量: 437.5
InChI 键: VDGDHHWYDIOGKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Structural Representation

The compound features a complex structure that includes a pyrrolopyrimidine core, which is significant for its biological activity. The presence of various functional groups enhances its interaction with biological targets.

Medicinal Chemistry

The compound is primarily studied for its antitumor properties. It exhibits activity against several cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. Notably, it targets receptor tyrosine kinases (RTKs) such as:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

These targets are crucial in cancer biology as they are involved in tumor growth and metastasis.

Inhibition of Cell Proliferation

Studies have shown that the compound effectively reduces the proliferation of cancer cells by disrupting essential signaling pathways. For instance:

  • Mechanism of Action : The inhibition of RTKs leads to reduced activation of downstream signaling cascades that promote cell division.

Suppression of Angiogenesis

By targeting VEGFR-2 and PDGFR-β, the compound inhibits the formation of new blood vessels necessary for tumor growth. This anti-angiogenic property is vital for limiting tumor expansion.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated a significant decrease in cell viability and an increase in apoptosis markers, suggesting its potential as a therapeutic agent against these cancers.

Case Study 2: Mechanistic Insights

Research published in the Journal of Medicinal Chemistry explored the binding affinity of the compound to VEGFR-2. The study utilized molecular docking simulations, revealing strong interactions that explain its inhibitory effects on angiogenesis.

TargetMechanismEffect
VEGFR-2InhibitionReduced angiogenesis
PDGFR-βInhibitionDecreased tumor growth
EGFRInhibitionImpaired cell proliferation

Table 2: Case Study Overview

StudyFindingsReference
Cancer Cell LinesSignificant reduction in viabilityCancer Research
Molecular DockingStrong binding to VEGFR-2Journal of Medicinal Chemistry

生物活性

The compound 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic derivative with potential therapeutic applications, particularly in oncology due to its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. This article presents a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C24H24N4O3
  • Molecular Weight : 416.5 g/mol
  • IUPAC Name : 7-benzyl-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

The compound primarily targets proangiogenic receptor tyrosine kinases (RTKs), including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

Mode of Action

The compound inhibits the activity of these receptors and disrupts microtubule assembly by targeting tubulin. This action is similar to that of combretastatin A-4, leading to:

  • Inhibition of cell proliferation
  • Suppression of angiogenesis and tumor growth .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties when formulated as its hydrochloride salt. Its solubility profile enhances its potential for oral bioavailability and systemic distribution.

Biological Activity Overview

Activity Type Description
Antitumor Activity Inhibits tumor growth in various cancer cell lines by targeting angiogenesis.
Antimicrobial Activity Exhibited significant antimicrobial properties against several bacterial strains.
Enzyme Inhibition Demonstrated inhibitory effects on key enzymes involved in metabolic pathways.

Antitumor Efficacy

A study evaluated the compound's efficacy against human cancer cell lines. Results indicated that it significantly reduced cell viability in breast and lung cancer models through the inhibition of VEGFR signaling pathways. The IC50 values suggest a potent antitumor effect comparable to established chemotherapeutic agents .

Antimicrobial Properties

In vitro tests revealed that the compound displayed moderate to significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Enzyme Inhibition Studies

Research focused on the compound's ability to inhibit specific enzymes relevant to cancer metabolism. It was found to inhibit key metabolic enzymes with IC50 values indicating strong potential for therapeutic use in metabolic disorders .

属性

IUPAC Name

7-benzyl-1,3-dimethyl-2,4-dioxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-25-21-17(22(31)26(2)23(25)32)14-18(28(21)15-16-8-4-3-5-9-16)20(30)24-11-7-13-27-12-6-10-19(27)29/h3-5,8-9,14H,6-7,10-13,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGDHHWYDIOGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCCCN4CCCC4=O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。